Ethyl isobutyrate

Catalog No.
S573455
CAS No.
97-62-1
M.F
C6H12O2
M. Wt
116.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl isobutyrate

CAS Number

97-62-1

Product Name

Ethyl isobutyrate

IUPAC Name

ethyl 2-methylpropanoate

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C6H12O2/c1-4-8-6(7)5(2)3/h5H,4H2,1-3H3

InChI Key

WDAXFOBOLVPGLV-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)C

solubility

very soluble in ether
1 ml in 1 ml 95% alcohol (in ethanol)

Synonyms

Isobutyric Acid Ethyl Ester (6CI,8CI); 2-Methylpropanoic Acid Ethyl Ester; 2-Methylpropionic Acid Ethyl Ester; Ethyl 2,2-Dimethylacetate; Ethyl 2-Methyl-1-propanoate; Ethyl 2-Methylpropanoate; Ethyl 2-Methylpropionate;

Canonical SMILES

CCOC(=O)C(C)C

The exact mass of the compound Ethyl isobutyrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very soluble in ether1 ml in 1 ml 95% alcohol (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97194. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. It belongs to the ontological category of fatty acid methyl ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Ethyl isobutyrate is a branched-chain alkyl ester characterized by its high volatility, distinctive ethereal-fruity odor profile, and specific solvent parameters. With a boiling point of 112 °C and a density of 0.865 g/mL, it occupies a critical physical property window that bridges the gap between highly volatile acetates and heavier, slower-drying esters. In industrial procurement, it is primarily sourced as a high-impact sensory ingredient, a sterically hindered synthetic building block, and a low-toxicity oxygenated solvent capable of replacing aromatic hydrocarbons in specialized polymer formulations.

Substituting ethyl isobutyrate with its straight-chain isomer, ethyl butyrate, or heavier analogs like isobutyl isobutyrate fundamentally alters application-critical performance. In sensory applications, straight-chain substitutes lack the extreme low-threshold potency and fail to form the stabilizing hydrogen-bonded ternary rings required for aroma retention in acidic matrices[1]. In solvent applications, altering the ester chain length shifts the boiling point away from the 111–112 °C window required for direct toluene replacement, while in chemical synthesis, the lack of a bulky isopropyl group at the α-carbon in generic esters removes the steric hindrance necessary to prevent uncontrolled self-condensation during enolate chemistry.

Sensory Potency and Odor Threshold Efficiency

Ethyl isobutyrate exhibits a significantly lower odor detection threshold compared to its straight-chain isomer, ethyl butyrate. Standardized olfactometry establishes the threshold for ethyl isobutyrate at 0.1 ppb, while ethyl butyrate requires 1.0 ppb to achieve baseline detection [1]. This order-of-magnitude difference allows formulators to achieve target flavor profiles at drastically reduced volumetric concentrations.

Evidence DimensionOdor detection threshold
Target Compound Data0.1 ppb
Comparator Or BaselineEthyl butyrate (1.0 ppb)
Quantified Difference10-fold higher sensory potency
ConditionsStandardized olfactometry in air/water matrices

Enables procurement to reduce material usage by up to 90% in high-impact flavor formulations while maintaining equivalent sensory intensity.

Aroma Retention and Matrix Stability in Acidic Media

In aqueous systems containing organic acids such as lactic acid (LA), ethyl isobutyrate demonstrates enhanced matrix retention due to the formation of a ternary hydrogen-bonded ring structure. Quantitative release studies indicate that ethyl isobutyrate achieves a 22.3% retention rate in 5 g/L LA solutions, whereas ethyl butyrate fails to form these specific hydrogen bonds and exhibits a negative retention rate (-6.90%), leading to premature volatilization [1].

Evidence DimensionAroma retention rate (R value)
Target Compound Data+22.3% retention
Comparator Or BaselineEthyl butyrate (-6.90% retention)
Quantified Difference29.2% absolute improvement in matrix retention
ConditionsAqueous solution supplemented with 5 g/L Lactic Acid (LA)

Ensures extended flavor stability and prevents off-gassing in acidic beverage formulations, reducing the need for costly over-flavoring.

Low-Polarity Polymer Solvency and Toluene Replacement

Ethyl isobutyrate is identified as a highly compatible oxygenated replacement for traditional hydrocarbon solvents like toluene. It closely matches toluene's thermal profile (bp 112 °C vs. 111 °C) while demonstrating the specific Hansen Solubility Parameters (HSPs) required to fully dissolve low-polarity polymers such as natural rubber at 20 wt% concentration [1]. In contrast, other C6 ester analogs, such as propyl propionate, fail to dissolve the same polymer matrix due to unfavorable polarity contributions from the straight carboxylate chain.

Evidence DimensionPolymer dissolution capability and boiling point
Target Compound DataDissolves natural rubber (20 wt%); bp 112 °C
Comparator Or BaselinePropyl propionate (fails to dissolve); Toluene (bp 111 °C)
Quantified DifferenceMatches toluene thermal profile while outperforming straight-chain C6 esters in low-polarity solvency
Conditions20 wt% natural rubber dissolution assay

Provides a safer, bio-based solvent alternative for coatings and adhesives without requiring costly adjustments to industrial drying times.

Controlled Reactivity in Enolate Condensations

The branched α-carbon of ethyl isobutyrate provides critical steric hindrance during base-catalyzed enolate formation. Unlike ethyl butyrate, which possesses two α-hydrogens and readily undergoes rapid self-condensation, ethyl isobutyrate has only one α-hydrogen and a bulky isopropyl group. This structural feature impedes base approach, severely limiting uncontrolled self-condensation and making it a preferred substrate for selective crossed Claisen condensations [1].

Evidence Dimensionα-carbon reactivity and steric profile
Target Compound Data1 α-hydrogen, bulky isopropyl group (controlled reactivity)
Comparator Or BaselineEthyl butyrate (2 α-hydrogens, unhindered)
Quantified DifferencePrevention of multiple condensation events
ConditionsBase-catalyzed enolate chemistry

Essential for pharmaceutical precursor procurement where selective mono-alkylation or controlled crossed-condensation is required to build complex branched intermediates.

High-Impact Flavor Formulation in Acidic Beverages

Leveraging its extreme sensory potency (0.1 ppb threshold) and unique ability to form ternary hydrogen-bonded rings with organic acids, ethyl isobutyrate is selected for flavoring acidic beverages and juices. It ensures long-term aroma retention where straight-chain analogs like ethyl butyrate would prematurely volatilize [1][2].

Sustainable Solvent Replacement in Polymer Coatings

As an industrial solvent, ethyl isobutyrate serves as a direct drop-in replacement for toluene in adhesives and natural rubber-based coatings. Its matching boiling point (112 °C) and specific Hansen Solubility Parameters allow manufacturers to transition to oxygenated solvents without re-engineering drying times or thermal curing profiles[3].

Precursor for Branched Pharmaceutical Intermediates

In synthetic organic chemistry, it is procured as a specific building block for crossed Claisen condensations. The steric hindrance provided by its isopropyl group prevents unwanted self-condensation, allowing chemists to selectively synthesize branched pharmaceutical intermediates and specialty chemicals [4].

Physical Description

Ethyl isobutyrate appears as a colorless volatile liquid with a fruity, aromatic odor. Less dense than water and insoluble in water. Vapors heavier than air. May irritate skin and eyes. Used to make flavoring extracts and other chemicals.
Liquid
colourless liquid/fruity odou

XLogP3

1.5

Boiling Point

110.1 °C

Flash Point

less than 70 °F (NFPA, 2010)

Density

d204 0.87
0.862-0.868

Melting Point

-88.2 °C
-88.2°C

UNII

9A9661LN4H

GHS Hazard Statements

Aggregated GHS information provided by 1688 companies from 9 notifications to the ECHA C&L Inventory.;
H225 (99.94%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

25.40 mmHg

Pictograms

Flammable

Flammable

Other CAS

97-62-1

Wikipedia

Ethyl isobutyrate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]
Fire Hazards -> Flammable - 3rd degree

General Manufacturing Information

Propanoic acid, 2-methyl-, ethyl ester: ACTIVE

Dates

Last modified: 08-15-2023

Study of the changes in volatile compounds, aroma and sensory attributes during the production process of sparkling wine by traditional method

Cristina Ubeda, Ingeborg Kania-Zelada, Rubén Del Barrio-Galán, Marcela Medel-Marabolí, Mariona Gil, Álvaro Peña-Neira
PMID: 30884689   DOI: 10.1016/j.foodres.2018.10.032

Abstract

One of the strongest factors that affects the volatile profile of sparkling wine is the winemaking process. Here we focus on determining the effects of the second fermentation and aging on lees of sparkling wine from País grape variety combining different analysis techniques for the first time in sparkling wine: gas chromatography/mass spectrometry/olfactometry and sensorial analysis. During the second fermentation and aging, there was a significant loss of esters that might be related to the adsorption on lees and ester volatility and chemical hydrolysis. The concentration of several compounds such as some esters (diethyl succinate, ethyl lactate, and ethyl isovalerate) increased during aging and could be used as aging markers. Vitispiranes were identified as the best norisoprenoids aging markers for young sparkling wines (12 months of aging). Also, PCA showed that time of aging on lees affected mostly esters and terpenes. On the other hand, the diminution of fruity/floral impact odorants during aging was not perceived in sensorial trials. Our results suggest that the responsibility for fruity/floral nuances in sparkling wine might reside in a few high-impact aromatic compounds, such as ethyl isobutyrate, isoamyl acetate, ethyl hexanoate, β-phenylethanol and diethyl succinate.


Approaches of aroma extraction dilution analysis (AEDA) for headspace solid phase microextraction and gas chromatography-olfactometry (HS-SPME-GC-O): Altering sample amount, diluting the sample or adjusting split ratio?

Yunzi Feng, Yu Cai, Dongxiao Sun-Waterhouse, Chun Cui, Guowan Su, Lianzhu Lin, Mouming Zhao
PMID: 25976996   DOI: 10.1016/j.foodchem.2015.03.138

Abstract

Aroma extract dilution analysis (AEDA) is widely used for the screening of aroma-active compounds in gas chromatography-olfactometry (GC-O). In this study, three aroma dilution methods, (I) using different test sample volumes, (II) diluting samples, and (III) adjusting the GC injector split ratio, were compared for the analysis of volatiles by using HS-SPME-AEDA. Results showed that adjusting the GC injector split ratio (III) was the most desirable approach, based on the linearity relationships between Ln (normalised peak area) and Ln (normalised flavour dilution factors). Thereafter this dilution method was applied in the analysis of aroma-active compounds in Japanese soy sauce and 36 key odorants were found in this study. The most intense aroma-active components in Japanese soy sauce were: ethyl 2-methylpropanoate, ethyl 2-methylbutanoate, ethyl 3-methylbutanoate, ethyl 4-methylpentanoate, 3-(methylthio)propanal, 1-octen-3-ol, 2-methoxyphenol, 4-ethyl-2-methoxyphenol, 2-methoxy-4-vinylphenol, 2-phenylethanol, and 4-hydroxy-5-ethyl-2-methyl-3(2H)-furanone.


Identification of odor impact compounds of Tagetes minuta L. essential oil: comparison of two GC-olfactometry methods

Katharina Breme, Pascal Tournayre, Xavier Fernandez, Uwe J Meierhenrich, Hugues Brevard, Daniel Joulain, Jean Louis Berdagué
PMID: 19694437   DOI: 10.1021/jf9016509

Abstract

Odor impact compounds of Tagetes minuta L. essential oil were studied by gas chromatography (GC)-olfactometry using aroma extract dilution analysis (AEDA) and vocabulary-intensity-duration of elementary odors by sniffing (VIDEO-Sniff). AEDA was conducted by direct injection and revealed the presence of 43 odorant zones. Highest flavor dilution (FD) values were obtained for ethyl 2-methylpropanoate, ethyl 3-methylbutanoate, (E)-ocimenone, two tentatively identified thiols, and two yet unknown compounds. VIDEO-Sniff was realized by dynamic headspace sampling (D-HS) combined with 8W-GC-olfactometry where eight sniffers simultaneously detect volatile compounds obtained from a single chromatographic separation and revealed the presence of 42 odorant zones. Odorant trace compounds detected by GC-O that were present in quantities inferior to the GC-qMS system's detection limit and those subject to coelutions were identified by GC x GC-time-of-flight mass spectrometry (TOFMS). A total amount of 37 odorant components could be identified by VIDEO-Sniff, and the strong influence of the fruity notes of numerous esters stood out. Highest olfactory signals were obtained for ethyl 2-methylpropanoate, ethyl 2- and 3-methylbutanoate, and oct-1-en-3-one. Both methods hence come to the conclusion that ethyl 2-methylpropanoate and ethyl 2- and 3-methylbutanoate are among the main odorants in Tagetes minuta L. essential oil. Differences, advantages, and drawbacks of both GC-O methods are discussed.


RIFM fragrance ingredient safety assessment, ethyl isobutyrate, CAS Registry Number 97-62-1

A M Api, D Belsito, D Botelho, M Bruze, G A Burton Jr, J Buschmann, M L Dagli, M Date, W Dekant, C Deodhar, M Francis, A D Fryer, L Jones, K Joshi, S La Cava, A Lapczynski, D C Liebler, D O'Brien, A Patel, T M Penning, G Ritacco, J Romine, N Sadekar, D Salvito, T W Schultz, I G Sipes, G Sullivan, Y Thakkar, Y Tokura, S Tsang
PMID: 30194996   DOI: 10.1016/j.fct.2018.09.004

Abstract




Comparative metabolic profiling to investigate the contribution of O. oeni MLF starter cultures to red wine composition

Sulette Malherbe, Andreas G J Tredoux, Hélène H Nieuwoudt, Maret du Toit
PMID: 22120647   DOI: 10.1007/s10295-011-1050-4

Abstract

In this research work we investigated changes in volatile aroma composition associated with four commercial Oenococcus oeni malolactic fermentation (MLF) starter cultures in South African Shiraz and Pinotage red wines. A control wine in which MLF was suppressed was included. The MLF progress was monitored by use of infrared spectroscopy. Gas chromatographic analysis and capillary electrophoresis were used to evaluate the volatile aroma composition and organic acid profiles, respectively. Significant strain-specific variations were observed in the degradation of citric acid and production of lactic acid during MLF. Subsequently, compounds directly and indirectly resulting from citric acid metabolism, namely diacetyl, acetic acid, acetoin, and ethyl lactate, were also affected depending on the bacterial strain used for MLF. Bacterial metabolic activity increased concentrations of the higher alcohols, fatty acids, and total esters, with a larger increase in ethyl esters than in acetate esters. Ethyl lactate, diethyl succinate, ethyl octanoate, ethyl 2-methylpropanoate, and ethyl propionate concentrations were increased by MLF. In contrast, levels of hexyl acetate, isoamyl acetate, 2-phenylethyl acetate, and ethyl acetate were reduced or remained unchanged, depending on the strain and cultivar evaluated. Formation of ethyl butyrate, ethyl propionate, ethyl 2-methylbutryate, and ethyl isovalerate was related to specific bacterial strains used, indicating possible differences in esterase activity. A strain-specific tendency to reduce total aldehyde concentrations was found at the completion of MLF, although further investigation is needed in this regard. This study provided insight into metabolism in O. oeni starter cultures during MLF in red wine.


Neonatal representation of odour objects: distinct memories of the whole and its parts

Gérard Coureaud, Thierry Thomas-Danguin, Donald A Wilson, Guillaume Ferreira
PMID: 24990670   DOI: 10.1098/rspb.2013.3319

Abstract

Extraction of relevant information from highly complex environments is a prerequisite to survival. Within odour mixtures, such information is contained in the odours of specific elements or in the mixture configuration perceived as a whole unique odour. For instance, an AB mixture of the element A (ethyl isobutyrate) and the element B (ethyl maltol) generates a configural AB percept in humans and apparently in another species, the rabbit. Here, we examined whether the memory of such a configuration is distinct from the memory of the individual odorants. Taking advantage of the newborn rabbit's ability to learn odour mixtures, we combined behavioural and pharmacological tools to specifically eliminate elemental memory of A and B after conditioning to the AB mixture and evaluate consequences on configural memory of AB. The amnesic treatment suppressed responsiveness to A and B but not to AB. Two other experiments confirmed the specific perception and particular memory of the AB mixture. These data demonstrate the existence of configurations in certain odour mixtures and their representation as unique objects: after learning, animals form a configural memory of these mixtures, which coexists with, but is relatively dissociated from, memory of their elements. This capability emerges very early in life.


Exploring the Characteristics of an Aroma-Blending Mixture by Investigating the Network of Shared Odors and the Molecular Features of Their Related Odorants

Anne Tromelin, Florian Koensgen, Karine Audouze, Elisabeth Guichard, Thierry Thomas-Danguin
PMID: 32630789   DOI: 10.3390/molecules25133032

Abstract

The perception of aroma mixtures is based on interactions beginning at the peripheral olfactory system, but the process remains poorly understood. The perception of a mixture of ethyl isobutyrate (Et-iB, strawberry-like odor) and ethyl maltol (Et-M, caramel-like odor) was investigated previously in both human and animal studies. In those studies, the binary mixture of Et-iB and Et-M was found to be configurally processed. In humans, the mixture was judged as more typical of a pineapple odor, similar to allyl hexanoate (Al-H, pineapple-like odor), than the odors of the individual components. To explore the key features of this aroma blend, we developed an in silico approach based on molecules having at least one of the odors-strawberry, caramel or pineapple. A dataset of 293 molecules and their related odors was built. We applied the notion of a "social network" to describe the network of the odors. Additionally, we explored the structural properties of the molecules in this dataset. The network of the odors revealed peculiar links between odors, while the structural study emphasized key characteristics of the molecules. The association between "strawberry" and "caramel" notes, as well as the structural diversity of the "strawberry" molecules, were notable. Such elements would be key to identifying potential odors/odorants to form aroma blends.


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